molecular formula C4H5N3O3 B13838165 5-(hydroxyamino)-1H-pyrimidine-2,4-dione

5-(hydroxyamino)-1H-pyrimidine-2,4-dione

Cat. No.: B13838165
M. Wt: 143.10 g/mol
InChI Key: CEBGJTLQDIOCOR-UHFFFAOYSA-N
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Description

5-(hydroxyamino)-1H-pyrimidine-2,4-dione is a heterocyclic compound that contains a pyrimidine ring with hydroxyamino and keto functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(hydroxyamino)-1H-pyrimidine-2,4-dione can be achieved through several methods. One common approach involves the reaction of a suitable pyrimidine precursor with hydroxylamine under controlled conditions. The reaction typically requires an acidic or basic catalyst to facilitate the formation of the hydroxyamino group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(hydroxyamino)-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amino derivatives.

    Substitution: The hydroxyamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include nitroso, nitro, amino, and substituted derivatives of this compound.

Scientific Research Applications

5-(hydroxyamino)-1H-pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(hydroxyamino)-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The hydroxyamino group can form hydrogen bonds and interact with enzymes and receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1H-pyrimidine-2,4-dione: Similar structure but with an amino group instead of a hydroxyamino group.

    5-nitro-1H-pyrimidine-2,4-dione: Contains a nitro group instead of a hydroxyamino group.

    5-hydroxy-1H-pyrimidine-2,4-dione: Contains a hydroxy group instead of a hydroxyamino group.

Uniqueness

5-(hydroxyamino)-1H-pyrimidine-2,4-dione is unique due to the presence of both hydroxyamino and keto functional groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C4H5N3O3

Molecular Weight

143.10 g/mol

IUPAC Name

5-(hydroxyamino)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C4H5N3O3/c8-3-2(7-10)1-5-4(9)6-3/h1,7,10H,(H2,5,6,8,9)

InChI Key

CEBGJTLQDIOCOR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1)NO

Origin of Product

United States

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